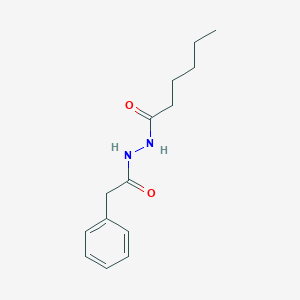

N'-(2-phenylacetyl)hexanehydrazide

Beschreibung

Eigenschaften

Molekularformel |

C14H20N2O2 |

|---|---|

Molekulargewicht |

248.32 g/mol |

IUPAC-Name |

N//'-(2-phenylacetyl)hexanehydrazide |

InChI |

InChI=1S/C14H20N2O2/c1-2-3-5-10-13(17)15-16-14(18)11-12-8-6-4-7-9-12/h4,6-9H,2-3,5,10-11H2,1H3,(H,15,17)(H,16,18) |

InChI-Schlüssel |

NRXUWXDPLHBEBP-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)NNC(=O)CC1=CC=CC=C1 |

Kanonische SMILES |

CCCCCC(=O)NNC(=O)CC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Trifluoromethylphenoxy Derivatives

Compounds such as N’-(2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetyl)-6-(3-(trifluoromethyl)phenoxy)hexanehydrazide () feature a trifluoromethylphenoxy group instead of a simple hexane chain. The electron-withdrawing CF₃ group enhances lipophilicity and metabolic stability, contributing to improved biofilm penetration. When combined with ciprofloxacin (CIP), these derivatives increase bacterial mortality from 16.99% (CIP alone) to 40–50% .

Thiophene-Based Analogues

N′-(2-Phenylacetyl)thiophene-2-carbohydrazide monohydrate () replaces the hexane chain with a thiophene ring. The sulfur atom in thiophene alters electronic properties and crystal packing (unit cell: a = 27.9910 Å, b = 6.5721 Å, c = 14.2821 Å, β = 92.600°) compared to the aliphatic hexane chain. This structural variation may reduce solubility in polar solvents but enhance π-π stacking interactions in biological targets .

Lactone-Containing Derivatives

N’-(2-Oxotetrahydrofuran-3-yl)hexanehydrazide (compound 13, ) incorporates a tetrahydrofuran lactone ring. Key spectral distinctions include:

- IR : Lactone C=O stretch at 1762 cm⁻¹ vs. hydrazide C=O at 1641 cm⁻¹.

- ¹H NMR: Resonances for lactone protons (δ 4.41–4.22 ppm) and hexane chain protons (δ 1.62–0.78 ppm).

Synergistic Effects with Antibiotics

Several hexanehydrazide derivatives enhance the efficacy of ciprofloxacin (CIP):

The CF₃ and pyridinyl groups likely disrupt bacterial quorum sensing (via PqsR inhibition) and biofilm formation, whereas the hexane chain in the target compound may prioritize passive diffusion through lipid membranes.

Antimicrobial and Antifungal Activity

Thiourea derivatives with phenylacetyl groups (e.g., 1-(4-benzylidene-4,5-dihydro-5-oxo-2-phenylimidazol-1-yl)-3-(2-phenylacetyl)thiourea, ) exhibit moderate antimicrobial activity.

Solubility and Stability

- The hexane chain in N'-(2-phenylacetyl)hexanehydrazide likely reduces water solubility compared to thiophene or lactone-containing analogues.

- Lactone rings (e.g., compound 13) introduce hydrolytic instability under basic conditions, whereas the hexane chain may improve stability in non-polar environments .

Vorbereitungsmethoden

Reaction Mechanism and Procedure

The most direct route involves reacting hexanehydrazide with 2-phenylacetyl chloride under basic aqueous conditions. This method mirrors the synthesis of 2-phenyl-N′-(2-phenylacetyl)acetohydrazide, where sodium carbonate neutralizes HCl generated during the acylation. The general reaction scheme is:

Key steps include:

Experimental Data from Analogous Reactions

| Parameter | Value (Source) |

|---|---|

| Solvent | Water |

| Base | Sodium carbonate |

| Temperature | 5–10°C |

| Yield (Analogous Compound) | Not explicitly reported |

This method prioritizes simplicity but may require optimization for hexanehydrazide’s lower solubility in water compared to smaller hydrazides.

Acylation in Pyridine-Mediated Organic Solvents

Reaction Design and Efficiency

Pyridine serves dual roles as a solvent and HCl scavenger, enabling reactions at ambient temperatures. This approach is exemplified in syntheses of pyrrolidinone-based hydrazides, where pyridine facilitates high yields (e.g., 98% in similar acylations). The reaction proceeds as:

Critical Parameters

Yield Data from Comparable Reactions

| Substrate | Yield | Conditions | Source |

|---|---|---|---|

| 3-Oxo-3-pyridin-2-yl-propionic acid ethyl ester | 98% | Pyridine, 20°C, 20 h | |

| 2-(6-Bromo-quinolin-4-yl)-1-(6-methyl-pyridin-2-yl)-ethanone | 69.7% | Pyridine, 20°C, 10 h |

These results suggest that pyridine-mediated reactions achieve superior yields compared to aqueous methods, though hexanehydrazide’s bulkier structure may necessitate longer reaction times.

Comparative Analysis of Methods

Solvent and Base Selection

Temperature and Reaction Kinetics

Purification Challenges

-

Aqueous Method : Requires crystallization, which may be inefficient for polar hydrazides.

-

Pyridine Method : Silica-based purification (e.g., chromatography) offers higher purity.

Optimization Strategies

Solvent Modifications

Catalytic Additives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.